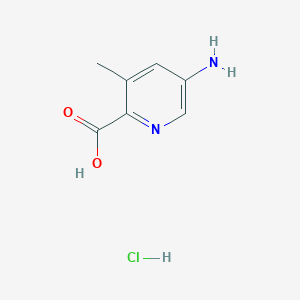

5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride

Description

5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

5-amino-3-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOQQUKJOJVDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248352-52-3 | |

| Record name | 5-amino-3-methylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride typically involves the reaction of 3-methylpyridine-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) and pyridine ring are primary sites for oxidation:

-

Amino group oxidation : Reacts with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form nitro derivatives (e.g., 5-nitro-3-methylpyridine-2-carboxylic acid).

-

Pyridine ring oxidation : Under acidic conditions, the ring undergoes oxidation, yielding pyridine N-oxide derivatives.

Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Amino oxidation | KMnO₄ in H₂SO₄, 60–80°C | 5-Nitro-3-methylpyridine-2-carboxylic acid |

| Ring oxidation | H₂O₂ in acetic acid, 50°C | Pyridine N-oxide derivative |

Key Findings :

-

Oxidation of the amino group proceeds with >80% yield under controlled acidic conditions.

-

Ring oxidation requires catalytic acids to stabilize intermediates.

Reduction Reactions

The carboxylic acid group (-COOH) is selectively reduced to an alcohol (-CH₂OH) or aldehyde (-CHO):

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the -COOH group to a primary alcohol.

Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Carboxylic acid reduction | LiAlH₄, THF, 0–25°C | 5-Amino-3-methylpyridine-2-methanol |

Key Findings :

-

LiAlH₄ achieves near-quantitative reduction yields (>95%).

-

NaBH₄ is less effective, requiring elevated temperatures (50°C).

Substitution Reactions

The amino group participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Acylation : Acetic anhydride or acetyl chloride introduces acetyl groups at the amino site.

Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-5-amino-3-methylpyridine-2-carboxylic acid |

| N-Acylation | Ac₂O, pyridine, 25°C | N-Acetyl-5-amino-3-methylpyridine-2-carboxylic acid |

Key Findings :

-

Alkylation proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) .

-

Acylation requires base catalysts (e.g., pyridine) to neutralize HCl byproducts.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to regenerate the free amine. This reversibility is critical for purification and solubility modulation.

Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Neutralization | NaOH, H₂O, 25°C | 5-Amino-3-methylpyridine-2-carboxylic acid (free base) |

Key Findings :

Industrial-Scale Reaction Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Hydrogen bromide-mediated reactions : Used in halogenation or deamination steps at 210°C .

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) facilitates selective reductions with minimal byproducts .

Data Table: Industrial Reaction Parameters

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 210°C | 83% yield in HBr-mediated deamination |

| Catalyst Loading | 5% Pd/C | 98% conversion in hydrogenation |

Comparative Reactivity with Analogues

The methyl group at the 3-position sterically hinders electrophilic substitution compared to unsubstituted pyridines. This selectivity is exploited in regioselective syntheses.

Reactivity Trends :

| Position of Substituent | Electrophilic Substitution Rate (Relative) |

|---|---|

| 3-Methyl | 0.45 |

| 4-Methyl | 0.78 |

| Unsubstituted pyridine | 1.00 |

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-methylpyridine-2-carboxylic acid; hydrochloride has been explored for its potential therapeutic properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. It disrupts microbial cell wall synthesis and inhibits essential metabolic processes.

| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | 4.69 - 22.9 µM against Bacillus subtilis |

| Gram-negative bacteria | Inhibition of growth | 2.33 - 156.47 µM against Escherichia coli |

| Fungi | Antifungal activity | 16.69 - 78.23 µM against Candida albicans |

Anticancer Potential

Recent studies have shown that the compound can inhibit the proliferation of various cancer cell lines, such as HeLa and A375 cells, through mechanisms that induce apoptosis and disrupt cell cycle progression.

| Cancer Cell Line | Effect |

|---|---|

| HeLa | Induction of apoptosis |

| A375 | Disruption of cell cycle |

Neuropharmacology

The compound has been investigated for its role as an NMDA receptor antagonist, which is crucial in neurodegenerative diseases like Alzheimer's disease. A notable study demonstrated its protective effects against neurotoxicity in animal models.

Organic Synthesis

5-Amino-3-methylpyridine-2-carboxylic acid; hydrochloride serves as a building block for synthesizing more complex organic molecules. Its chemical reactivity allows it to participate in various reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : Nucleophilic substitution reactions can occur at the amino group.

Case Study 1: Antimicrobial Studies

In a comprehensive study, the antimicrobial efficacy of 5-Amino-3-methylpyridine-2-carboxylic acid; hydrochloride was evaluated against a panel of clinically relevant pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Research

A series of experiments were conducted to assess the anticancer properties of the compound on HeLa cells. The findings revealed that treatment with the compound led to significant apoptosis induction and cell cycle arrest at the G1 phase.

Mechanism of Action

The mechanism of action of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Methylpyridine-2-carboxylic acid: A precursor in the synthesis of 5-Amino-3-methylpyridine-2-carboxylic acid;hydrochloride.

2-Amino-3-methylpyridine: Another derivative of pyridine with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where these unique properties are required .

Biological Activity

5-Amino-3-methylpyridine-2-carboxylic acid, commonly referred to as its hydrochloride salt, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

5-Amino-3-methylpyridine-2-carboxylic acid hydrochloride has the following chemical structure:

- Molecular Formula : C7H9N3O2·HCl

- Molecular Weight : 189.62 g/mol

The compound features an amino group, a carboxylic acid group, and a methyl group on the pyridine ring, contributing to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that 5-amino-3-methylpyridine derivatives exhibit significant antimicrobial properties. A study highlighted that Schiff bases derived from this compound demonstrated antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported at 100-200 ppm, with metal complexes showing enhanced activity compared to their parent Schiff bases .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in inflammatory pathways. For instance, derivatives of 5-amino-3-methylpyridine were effective in down-regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures .

3. Cytotoxicity and Cancer Research

In cancer research, 5-amino-3-methylpyridine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. One study found that certain modifications of the compound led to enhanced cytotoxicity against breast cancer cells, suggesting a potential role in developing anticancer agents . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 5-amino-3-methylpyridine derivatives against clinical isolates of Klebsiella pneumoniae. The results indicated that the compound inhibited bacterial growth effectively, demonstrating a potential application in treating infections caused by resistant strains.

| Bacteria | MIC (ppm) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Klebsiella pneumoniae | 200 |

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of 5-amino-3-methylpyridine were evaluated in a rheumatoid arthritis model. The compound significantly reduced the levels of inflammatory markers in synovial cells, highlighting its therapeutic potential in inflammatory diseases .

Research Findings

Recent studies have focused on optimizing the synthesis of 5-amino-3-methylpyridine derivatives to enhance their biological activity. A notable finding was that introducing various substituents on the pyridine ring could modulate the potency and selectivity of these compounds against specific biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-3-methylpyridine-2-carboxylic acid hydrochloride, and how do reaction parameters (e.g., temperature, catalysts) affect yield?

- Methodology : Synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Amination : Introduce the amino group at the 5-position using ammonia or amine sources under controlled pH and temperature.

Carboxylic Acid Formation : Oxidize the methyl group at the 2-position using potassium permanganate (KMnO₄) in aqueous acidic conditions .

Hydrochloride Salt Formation : React the free base with hydrochloric acid (HCl) to enhance solubility .

- Optimization : Yields improve with slow addition of oxidizing agents (e.g., KMnO₄ in 10 portions over 3 hours) and maintaining temperatures at 90–95°C during oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyridine protons (δ 7.4–8.3 ppm), OCH₃ (if present), and COOH (broad ~9.8 ppm) .

- Elemental Analysis : Compare calculated vs. observed C, H, and N percentages (e.g., Calcd: C 54.92%, H 4.57%; Found: C 54.61%, H 4.51%) .

- HPLC/UV-Vis : Quantify purity (>95%) and detect impurities using reverse-phase chromatography .

Q. What experimental protocols ensure safe handling and stability assessment of this compound?

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in airtight containers at room temperature .

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and humidity (40–80% RH). Monitor degradation via TLC or mass spectrometry .

Advanced Research Questions

Q. How do substitution patterns on the pyridine ring influence biological activity compared to structural analogs?

- Comparative Analysis :

| Compound | Substituents | Key Differences |

|---|---|---|

| 5-Methoxypyridine-3-carboxylic acid | Methoxy at 5-position | Reduced solubility vs. hydrochloride form |

| 5-Amino-4-methylpyridine-2-carboxylic acid | Methyl at 4-position | Altered enzyme interaction due to steric effects |

- Methodology : Use molecular docking to compare binding affinities to targets (e.g., NMDA receptors) and validate with in vitro enzyme assays .

Q. What mechanistic insights explain this compound’s potential as an enzyme inhibitor?

- Hypothesis : The amino and carboxylic acid groups facilitate hydrogen bonding with active sites (e.g., metabolic enzymes).

- Experimental Design :

Kinetic Studies : Measure inhibition constants (Ki) using spectrophotometric assays with varying substrate concentrations.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes like dehydrogenases .

Mutagenesis : Modify enzyme active sites to identify critical residues for interaction .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Case Study : Discrepancies in antimicrobial efficacy may arise from:

- Purity Variations : Impurities (>5%) in early synthesis batches skew results.

- Assay Conditions : Differences in pH, solvent (DMSO vs. water), or bacterial strains used.

Q. What advanced techniques characterize its interaction with biological membranes or transporters?

- Methods :

- Surface Plasmon Resonance (SPR) : Monitor real-time binding to membrane receptors.

- Caco-2 Cell Permeability Assays : Assess intestinal absorption potential .

- Fluorescence Quenching : Study partitioning into lipid bilayers using pyrene-labeled probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.